molecular formula C22H17NO2 B5746922 N-1-naphthyl-2-(2-naphthyloxy)acetamide CAS No. 6135-74-6

N-1-naphthyl-2-(2-naphthyloxy)acetamide

Cat. No. B5746922
CAS RN: 6135-74-6
M. Wt: 327.4 g/mol
InChI Key: LKWWNDSNWFKCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-2-(2-naphthyloxy)acetamide, also known as NNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NNA is a white crystalline powder that is soluble in organic solvents and has a melting point of 152-154 °C. It is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the treatment of various diseases, including cancer, inflammation, and pain.

Mechanism of Action

The mechanism of action of N-1-naphthyl-2-(2-naphthyloxy)acetamide is not fully understood. However, studies have suggested that N-1-naphthyl-2-(2-naphthyloxy)acetamide inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. N-1-naphthyl-2-(2-naphthyloxy)acetamide has been found to selectively inhibit COX-2, which is the isoform of COX that is induced during inflammation. This selective inhibition of COX-2 is thought to be responsible for the anti-inflammatory and anti-cancer properties of N-1-naphthyl-2-(2-naphthyloxy)acetamide.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2-naphthyloxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-naphthyl-2-(2-naphthyloxy)acetamide in lab experiments is its selectivity for COX-2. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one of the limitations of using N-1-naphthyl-2-(2-naphthyloxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-1-naphthyl-2-(2-naphthyloxy)acetamide. One area of research is the development of more efficient synthesis methods for N-1-naphthyl-2-(2-naphthyloxy)acetamide. Another area of research is the investigation of the potential use of N-1-naphthyl-2-(2-naphthyloxy)acetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the development of more water-soluble derivatives of N-1-naphthyl-2-(2-naphthyloxy)acetamide could improve its bioavailability and make it a more effective drug candidate. Finally, the investigation of the mechanism of action of N-1-naphthyl-2-(2-naphthyloxy)acetamide and its effects on other signaling pathways could provide insights into its potential applications in other areas of research.

Synthesis Methods

N-1-naphthyl-2-(2-naphthyloxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-naphthol with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-naphthol with 1-naphthylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using recrystallization or column chromatography.

Scientific Research Applications

N-1-naphthyl-2-(2-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of N-1-naphthyl-2-(2-naphthyloxy)acetamide is in cancer research. Studies have shown that N-1-naphthyl-2-(2-naphthyloxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. N-1-naphthyl-2-(2-naphthyloxy)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.
N-1-naphthyl-2-(2-naphthyloxy)acetamide has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of prostaglandins, which are mediators of inflammation. This makes N-1-naphthyl-2-(2-naphthyloxy)acetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

N-naphthalen-1-yl-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-22(23-21-11-5-9-17-7-3-4-10-20(17)21)15-25-19-13-12-16-6-1-2-8-18(16)14-19/h1-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWWNDSNWFKCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976872
Record name N-(Naphthalen-1-yl)-2-[(naphthalen-2-yl)oxy]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6135-74-6
Record name N-(Naphthalen-1-yl)-2-[(naphthalen-2-yl)oxy]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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